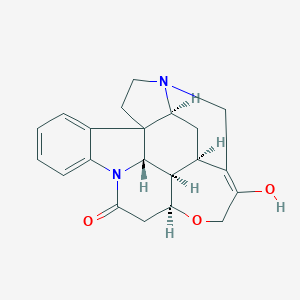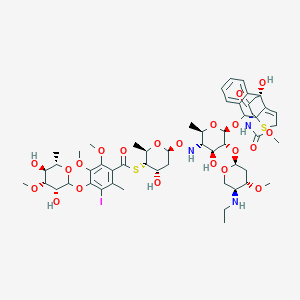![molecular formula C18H26ClN3O2 B236371 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called GABA aminotransferase inhibitors, which are known to modulate the levels of the neurotransmitter GABA in the brain.
Mecanismo De Acción
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and relaxing effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This can have a calming and relaxing effect, and can reduce the severity of symptoms in conditions such as epilepsy, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. It has also been shown to have a good safety profile in animal studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide. One area of interest is its potential use in the treatment of addiction, particularly for alcohol and cocaine dependence. Another area of interest is its use in the treatment of anxiety and related disorders. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors, which could have even greater therapeutic potential.
Métodos De Síntesis
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide can be synthesized by reacting 3-chloro-4-fluoroaniline with 3-methylbutanoyl chloride to form 3-chloro-4-[4-(3-methylbutanoyl)anilino]phenyl chloride. This intermediate is then reacted with piperazine to form the desired compound, this compound.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is known to have anxiolytic, anticonvulsant, and sedative effects. This compound has been studied in animal models of epilepsy, anxiety, and addiction, and has shown promising results in reducing the severity of symptoms.
Propiedades
Fórmula molecular |
C18H26ClN3O2 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-17(23)20-14-5-6-16(15(19)12-14)21-7-9-22(10-8-21)18(24)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,20,23) |
Clave InChI |
ANLUVBKSVKLTGP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
SMILES canónico |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)